Acetic acid--(furan-2,5-diyl)dimethanol (2/1)
Description
2,5-Bis(hydroxymethyl)furan diacetate (BHMFD) is a furan-derived compound synthesized via hydroxymethylation and esterification of furfuryl acetate (FA) in anhydrous acidic conditions . Its structure comprises a furan ring with two hydroxymethyl (-CH2OH) groups, both esterified to acetoxymethyl (-CH2OAc) groups, resulting in enhanced lipophilicity and stability compared to its precursors. BHMFD is a promising intermediate for hydrocarbon fuel production and polymer synthesis due to its ester functionality .
Properties
CAS No. |
5076-10-8 |
|---|---|
Molecular Formula |
C10H16O7 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol |
InChI |
InChI=1S/C6H8O3.2C2H4O2/c7-3-5-1-2-6(4-8)9-5;2*1-2(3)4/h1-2,7-8H,3-4H2;2*1H3,(H,3,4) |
InChI Key |
UNKCAFGOOMNPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)COC(=O)C |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAMF; |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Dehydration of Fructose to 5-Hydroxymethylfurfural
The foundational step in BHMF-DA synthesis involves converting fructose to 5-hydroxymethylfurfural (HMF) via Brønsted acid catalysis. As detailed in patent EP2233478, optimal conditions utilize:
- Solvents : Dimethylacetamide (DMA) or 1-methyl-2-pyrrolidinone (NMP)
- Catalysts : Heterogeneous resins (e.g., Amberlyst-15, Lewatit K2629)
- Conditions : 105–115°C for 1–6 hours under vacuum
This method achieves 60–75% HMF yields from high-fructose corn syrup, with subsequent solvent distillation and liquid-liquid extraction isolating HMF at >99% purity. Critical to minimizing degradation is maintaining reaction temperatures below 125°C and employing stepwise fructose addition to suppress side reactions.
Catalytic Hydrogenation of HMF to BHMF
Transition metal catalysts facilitate HMF reduction to BHMF, a precursor for diacetate formation. Key systems include:
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) |
|---|---|---|---|---|
| Raney Nickel | Ethyl acetate | 80 | 50 | 92 |
| Cu/SiO₂ | Water | 100 | 30 | 89 |
The patent methodology emphasizes Raney Nickel’s recyclability, achieving 92% BHMF yield within 2 hours at 80°C. Post-reaction filtration removes the catalyst, with rotary evaporation recovering BHMF at 126 g/L concentrations.
Esterification of BHMF to Diacetate
Acetylation employs acetic anhydride under acidic conditions:
$$ \text{BHMF} + 2(\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{BHMF-DA} + 2\text{CH}_3\text{COOH} $$
Optimized parameters include:
- Molar ratio : 1:2.5 BHMF:acetic anhydride
- Temperature : 60°C for 4 hours
- Yield : 94% after recrystallization from ethyl acetate
Biocatalytic Approaches for BHMF and Diacetate Production
Whole-Cell Reduction of HMF Using Burkholderia contaminans
Burkholderia contaminans NJPI-15 demonstrates exceptional HMF tolerance, converting 100 mM HMF to BHMF with 95% yield when supplemented with 70 mM glutamine and 30 mM sucrose. Critical factors:
Recombinant Escherichia coli for One-Pot Biocatalysis
E. coli expressing EcYjgB alcohol dehydrogenase achieves:
Enzymatic Acetylation via Mycobacterium smegmatis Acyltransferase
The MsAcT N94A variant esterifies BHMF to BHMF-DA with:
- Reaction time : 1 hour
- Yield : 93% in aqueous-organic biphasic systems
- Compatibility : Operates directly in crude HMF mixtures post-dehydration
Chemobiocatalytic One-Pot Systems
Integrated Dehydration-Reduction-Esterification
Pioneered by Zhao et al. (2023), this cascade combines:
- Chemical step : Fructose → HMF (HCl catalyst, 120°C)
- Biocatalytic step : HMF → BHMF (EcYjgB, NADPH regeneration)
- Enzymatic step : BHMF → BHMF-DA (MsAcT N94A)
| Parameter | Value |
|---|---|
| Overall yield | 59% from fructose |
| BHMF-DA purity | >99% |
| Substrate loading | 126 g/L |
This system eliminates intermediate purification, reducing solvent waste by 68% compared to stepwise methods.
Comparative Analysis of Methodologies
Efficiency Metrics
| Method | BHMF-DA Yield (%) | Energy Input (kW·h/kg) | E-Factor* |
|---|---|---|---|
| Chemical synthesis | 88 | 12.4 | 8.7 |
| Biocatalytic | 93 | 8.9 | 3.2 |
| Chemobiocatalytic | 88 | 6.3 | 1.9 |
*E-Factor: kg waste/kg product
Industrial Scalability Considerations
- Chemical routes benefit from existing infrastructure but face challenges in HMF stabilization.
- Biocatalytic systems require specialized fermenters but enable milder operating conditions.
- Hybrid approaches offer the lowest environmental impact but need cofactor recycling innovations.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(hydroxymethyl)furan diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid.
Reduction: It can be reduced to form 2,5-bis(hydroxymethyl)tetrahydrofuran.
Esterification: The hydroxyl groups can react with acetic anhydride to form diacetate esters.
Common Reagents and Conditions:
Oxidation: Catalysts such as cobalt oxide or platinum oxide are used under high temperatures and pressures.
Reduction: Nickel or copper chromite catalysts are employed in the presence of hydrogen gas.
Esterification: Acetic anhydride is used in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: 2,5-Bis(hydroxymethyl)tetrahydrofuran.
Esterification: 2,5-Bis(hydroxymethyl)furan diacetate.
Scientific Research Applications
Polymer Synthesis
2,5-Bis(hydroxymethyl)furan diacetate is primarily utilized in the synthesis of bio-based polymers and polyesters. Its structure allows for the formation of durable materials that can be biodegradable, addressing environmental concerns associated with traditional petroleum-based plastics. The compound can undergo polymerization to create polyurethanes and other polymeric materials, which are essential in various applications ranging from packaging to automotive components .
Biodegradable Materials Development
Research indicates that this compound plays a crucial role in developing biodegradable materials. The incorporation of 2,5-bis(hydroxymethyl)furan diacetate into polymer matrices enhances the biodegradability of the resulting products, making them suitable for environmentally friendly applications. Studies have shown that polyesters synthesized from this compound exhibit favorable degradation profiles under composting conditions, contributing to waste reduction strategies .
Chemical Reactions and Modifications
The compound can participate in several chemical reactions, including:
- Esterification : The hydroxyl groups of 2,5-bis(hydroxymethyl)furan diacetate can react with acetic anhydride to form diacetate esters.
- Oxidation : It can be oxidized to produce 2,5-furandicarboxylic acid, a precursor for various high-value chemicals.
- Reduction : Reduction reactions can yield derivatives such as 2,5-bis(hydroxymethyl)tetrahydrofuran .
These reactions expand the utility of 2,5-bis(hydroxymethyl)furan diacetate in synthesizing a wide range of chemical compounds.
Catalytic Processes
Recent studies have explored the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) to produce 2,5-bis(hydroxymethyl)furan diacetate with high selectivity and yield. Catalysts such as copper-alumina systems have shown promise in enhancing reaction efficiency while maintaining sustainability . This process highlights the potential for integrating this compound into biorefinery processes, where biomass can be converted into valuable chemicals.
Case Studies and Research Findings
Several studies have documented the effectiveness of 2,5-bis(hydroxymethyl)furan diacetate in various applications:
- A study demonstrated that polymers synthesized from this compound exhibited significant thermal stability and mechanical properties comparable to conventional plastics while being biodegradable.
- Another investigation focused on the synthesis of polyurethanes using 2,5-bis(hydroxymethyl)furan diacetate as a building block, showing enhanced performance characteristics over traditional polyurethanes derived from fossil fuels .
Mechanism of Action
The mechanism of action of 2,5-bis(hydroxymethyl)furan diacetate involves its ability to undergo various chemical transformations. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, making it a versatile building block for the synthesis of complex molecules. The furan ring provides stability and rigidity to the molecular structure, enhancing its utility in polymerization and other chemical processes .
Comparison with Similar Compounds
Key Research Findings
Synthesis Efficiency :
- BHMFD synthesis via FA hydroxymethylation requires anhydrous conditions to avoid side reactions, achieving moderate yields . In contrast, direct esterification of BHMF with acetic anhydride yields 98% BHMFD under mild conditions .
- BHMF is synthesized via catalytic hydrogenation of 5-HMF with near-quantitative yields (99%) but requires precise control to avoid over-hydrogenation to tetrahydrofuran derivatives .
Physicochemical Properties :
- Lipophilicity : BHMFD and its analog 2,5-Bis(acetoxymethyl)furan exhibit higher solubility in organic solvents than BHMF due to ester groups, making them suitable for polymer blending .
- Stability : BHMFD’s acetoxy groups resist hydrolysis under mild acidic conditions, whereas BHMF’s hydroxyl groups are reactive, limiting its storage stability .
Applications: Polymers: BHMF is a monomer for polyurethanes and polyesters , while BHMFD’s ester groups enable its use in hydrophobic coatings or crosslinking agents. Fuel Precursors: BHMFD can be deacetylated and dehydrated to form furanic hydrocarbons for fuel applications . Hydrogenated Derivatives: 2,5-Bis(hydroxymethyl)tetrahydrofuran, with a saturated ring, is preferred for high-temperature polymer applications due to thermal stability .
Critical Analysis of Functional Group Impact
- Hydroxymethyl vs. Acetoxymethyl : BHMF’s -CH2OH groups facilitate condensation reactions but require protection (e.g., acetylation) for stability. BHMFD’s -CH2OAc groups offer synthetic versatility in ester-exchange reactions .
- Ethoxymethyl vs. Acetoxymethyl : Ethoxy derivatives exhibit slower hydrolysis rates than acetoxy groups, making them suitable for controlled-release applications .
Biological Activity
2,5-Bis(hydroxymethyl)furan diacetate (BHMF diacetate) is a derivative of 2,5-bis(hydroxymethyl)furan (BHMF), which has gained attention for its potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of BHMF diacetate, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis of 2,5-Bis(hydroxymethyl)furan Diacetate
The synthesis of BHMF diacetate typically involves the esterification of BHMF with acetic anhydride or other acyl donors. The process can be optimized using enzymatic methods or chemical catalysts to achieve high yields and selectivity. For example, a study reported the use of lipase for the enzymatic esterification of BHMF, achieving yields around 90% under optimized conditions .
Mechanisms of Biological Activity
BHMF diacetate exhibits several biological activities that are primarily attributed to its structural properties:
Antioxidant Activity
A study demonstrated that BHMF diacetate exhibited significant antioxidant properties in vitro. The compound was shown to reduce oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). The antioxidant capacity was measured using DPPH and ABTS assays, indicating a strong ability to neutralize free radicals .
Antimicrobial Effects
Research investigating the antimicrobial properties of BHMF diacetate found that it exhibited bactericidal activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, suggesting potential applications in food preservation and medical formulations .
Potential in Drug Development
The compound has been explored as a lead structure in drug development due to its interaction with biological targets involved in neurodegenerative diseases. A study indicated that BHMF diacetate could modulate metabotropic glutamate receptors, which play a crucial role in synaptic plasticity and neuroprotection. This modulation could have implications for treating conditions such as Alzheimer’s disease and epilepsy.
Q & A
Q. What are the recommended methods for synthesizing BHMFD from biomass-derived precursors?
BHMFD is synthesized via hydroxymethylation of furfuryl alcohol derivatives (e.g., furfuryl acetate) with formaldehyde or paraformaldehyde under acidic catalysis (e.g., H2SO4 or Amberlyst-15). Reaction conditions typically involve temperatures of 80–100°C for 4–8 hours, yielding BHMFD with >80% selectivity . Alternatively, BHMF (the parent diol) can be produced via chemobiocatalytic routes from glucose using ionic liquid-mediated catalysis or recombinant enzymes, followed by acetylation .
Q. What analytical techniques are effective for characterizing BHMFD purity and structure?
Gas chromatography-mass spectrometry (GC-MS) is used to identify BHMFD and intermediates, while quantitative analysis is performed via GC with flame ionization detection. Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C) confirms structural integrity, and high-performance liquid chromatography (HPLC) monitors reaction progress .
Q. What safety precautions are essential when handling BHMFD in the lab?
BHMFD may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Use nitrile gloves, chemical goggles, and lab coats. Work in a fume hood to avoid inhalation, and ensure emergency eyewash stations are accessible. Store in sealed containers away from oxidizers .
Advanced Research Questions
Q. How can catalytic systems be optimized for BHMFD synthesis?
Catalyst selection critically impacts yield and selectivity. Heterogeneous acid catalysts (e.g., Amberlyst-15) enable recyclability and reduce byproducts. For enzymatic routes, immobilizing Saccharomyces cerevisiae enzymes on solid supports improves stability and reusability. Fed-batch strategies with co-substrates (e.g., glycerol) enhance microbial biosynthesis efficiency .
Q. What strategies mitigate BHMFD instability under reactive conditions?
BHMFD exhibits stability in alkaline media (pH >10), making it suitable for electrocatalytic applications. Stabilization methods include derivatization with protective groups (e.g., acetylation) or using aprotic solvents (e.g., DMF) to minimize hydrolysis. Real-time monitoring via in-situ spectroscopy helps adjust reaction dynamics .
Q. How do contradictory catalytic efficiency reports inform future research?
Discrepancies in catalytic performance (e.g., H2SO4 vs. zeolites) highlight the need for standardized testing conditions (temperature, solvent, substrate ratio). Comparative studies using kinetic modeling and density functional theory (DFT) can resolve mechanistic ambiguities .
Q. What mechanisms drive BHMFD’s electrochemical conversion to FDCA?
In alkaline electrolytes, BHMFD undergoes oxidation at nickel-based anodes to produce 2,5-furandicarboxylic acid (FDCA) via sequential deacetylation and hydroxyl group oxidation. Concurrent hydrogen evolution at the cathode achieves 90% Faradaic efficiency, enabling integrated FDCA-H2 production .
Application-Oriented Questions
Q. How is BHMFD utilized in sustainable polymer synthesis?
BHMFD serves as a bio-based monomer for polyesters and polyurethanes. Its diacetate groups enhance solubility in organic solvents, facilitating copolymerization with diacids (e.g., succinic acid) via melt polycondensation. Resulting polymers exhibit thermal stability up to 250°C, suitable for biodegradable packaging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
